8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopropylamine and 2-bromo-6-methylpyridine as starting materials. The reaction is facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), polar solvents (e.g., DMF), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and pathways.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds.
Industrial Applications: The compound’s unique structural features make it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its improved potency against Mycobacterium tuberculosis.
8-Bromo-6-methylimidazo[1,2-a]pyridine: Shares similar structural features but differs in the position of the substituents.
Uniqueness: 8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its cyclopropyl group contributes to its distinct pharmacokinetic properties, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H11BrN2 |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
8-bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H11BrN2/c1-7-4-9(12)11-13-10(8-2-3-8)6-14(11)5-7/h4-6,8H,2-3H2,1H3 |
InChI Key |
HEOXONKFRGJXBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C3CC3 |
Origin of Product |
United States |
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